molecular formula C14H21ClN4O3 B4127695 Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride

Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride

Cat. No.: B4127695
M. Wt: 328.79 g/mol
InChI Key: LKKCNRYGBXUQHR-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride typically involves the reaction of methyl 2-aminobenzoate with 4-methyl-1-piperazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors in the body, modulating their activity. This compound can also inhibit certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(4-(4-chlorobenzyl)-1-piperazinyl)propoxy)benzoate hydrochloride
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]phenyl]benzamide

Uniqueness

Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride is unique due to its specific structural features, such as the combination of a benzoate group with a piperazine ring. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3.ClH/c1-17-7-9-18(10-8-17)16-14(20)15-12-6-4-3-5-11(12)13(19)21-2;/h3-6H,7-10H2,1-2H3,(H2,15,16,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCNRYGBXUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
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Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride

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